ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by a pyrimidine ring substituted with an ethyl ester group, a benzyl group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrimidine ring. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-benzyl-4-oxo-5-pyrimidinecarboxylate.
Reduction: Formation of ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarbinol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-hydroxy-2-methylthio-5-pyrimidinecarboxylate: Studied for its potential neuroprotective and anti-inflammatory properties.
The uniqueness of ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)11-9-15-12(16-13(11)17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAOLPYZLDWYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332021 | |
Record name | ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
188937-22-6 | |
Record name | ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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